3-((1-Hydroxy-2-naphthyl)carbamoyl)-4-(methyloctadecyl)benzenesulphonic acid
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Overview
Description
3-[(1-hydroxy-2-naphthyl)carbamoyl]-4-(methyloctadecylbenzenesulphonic acid) is a complex organic compound with a molecular formula of C36H52N2O5S and a molecular weight of 624.873 g/mol . This compound is known for its unique structural features, which include a naphthyl group, a carbamoyl group, and a methyloctadecylbenzenesulphonic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-[(1-hydroxy-2-naphthyl)carbamoyl]-4-(methyloctadecylbenzenesulphonic acid) involves multiple steps. The synthetic route typically starts with the preparation of the naphthyl carbamoyl intermediate, followed by the introduction of the methyloctadecylbenzenesulphonic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
3-[(1-hydroxy-2-naphthyl)carbamoyl]-4-(methyloctadecylbenzenesulphonic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is explored for its potential therapeutic properties, including its ability to modulate specific molecular targets. In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-[(1-hydroxy-2-naphthyl)carbamoyl]-4-(methyloctadecylbenzenesulphonic acid) involves its interaction with specific molecular targets. The naphthyl group and the carbamoyl group play crucial roles in binding to these targets, while the methyloctadecylbenzenesulphonic acid moiety influences the compound’s solubility and stability. The pathways involved in its mechanism of action include modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
Similar compounds to 3-[(1-hydroxy-2-naphthyl)carbamoyl]-4-(methyloctadecylbenzenesulphonic acid) include other naphthyl carbamoyl derivatives and sulfonic acid-containing compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 3-[(1-hydroxy-2-naphthyl)carbamoyl]-4-(methyloctadecylbenzenesulphonic acid) lies in its combination of a naphthyl group, a carbamoyl group, and a methyloctadecylbenzenesulphonic acid moiety, which imparts distinct chemical and biological properties .
Biological Activity
3-((1-Hydroxy-2-naphthyl)carbamoyl)-4-(methyloctadecyl)benzenesulphonic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
- Molecular Formula : C36H52N2O5S
- Molecular Weight : 624.885 g/mol
- CAS Number : 7651-27-6
The compound features a naphthyl group, which is known for its interactions with biological targets, and a sulfonic acid group that enhances its solubility in aqueous environments.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been proposed to inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to increased DNA damage and apoptosis in cancer cells .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Its structural components may interfere with microbial cell wall synthesis or disrupt cellular processes, leading to cell death.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, compounds with similar naphthyl structures have been reported to show significant inhibition of cell proliferation in breast cancer (T47D) and other cancer cell lines. The IC50 values for these compounds typically range from 0.19 to 0.63 μM, indicating potent activity .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains and fungi. The following table summarizes the results from recent studies:
Microorganism | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | High | |
Candida albicans | Moderate | |
Aspergillus niger | Low |
These findings indicate that while the compound possesses antimicrobial properties, its effectiveness varies significantly among different microorganisms.
Case Studies
- Topoisomerase Inhibition : A study focused on the inhibition of topoisomerase IIα by structurally related compounds showed that modifications in the naphthyl group significantly affect inhibitory potency. Compounds similar to this compound demonstrated up to 94% inhibition at concentrations as low as 20 μM .
- Cytotoxicity Against Cancer Cells : Research involving derivatives of this compound revealed enhanced cytotoxicity against T47D cells compared to standard chemotherapeutics. The mechanisms were attributed to increased apoptosis and cell cycle arrest at the G2/M phase .
Properties
CAS No. |
7651-27-6 |
---|---|
Molecular Formula |
C36H52N2O5S |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
3-[(1-hydroxynaphthalene-2-carbonyl)amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C36H52N2O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-38(2)34-26-24-30(44(41,42)43)28-33(34)37-36(40)32-25-23-29-21-18-19-22-31(29)35(32)39/h18-19,21-26,28,39H,3-17,20,27H2,1-2H3,(H,37,40)(H,41,42,43) |
InChI Key |
UGGBEBIJLHFSIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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